

Betapressin (Penbutolol): A Technical Whitepaper

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Compound of Interest

Compound Name: *Betapressin*

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Introduction

Betapressin, the brand name for the drug Penbutolol, is a non-selective β -adrenergic receptor antagonist.[1][2] It is utilized in the management of mild to moderate arterial hypertension.[3] This technical guide provides an in-depth overview of the molecular structure, pharmacodynamics, pharmacokinetics, and relevant experimental methodologies associated with Penbutolol.

Molecular Structure

Betapressin is the sulfate salt of the levorotatory isomer of Penbutolol.[4]

IUPAC Name: (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid[5]

Chemical Formula: $C_{18}H_{31}NO_6S$ (Penbutolol Sulfate)[5]

SMILES: CC(C)(C)NC--INVALID-LINK--O.OS(=O)(=O)O[5]

Pharmacodynamics and Mechanism of Action

Penbutolol functions as a competitive antagonist at both β_1 and β_2 -adrenergic receptors.[2] This non-selective blockade inhibits the normal physiological responses to the catecholamines

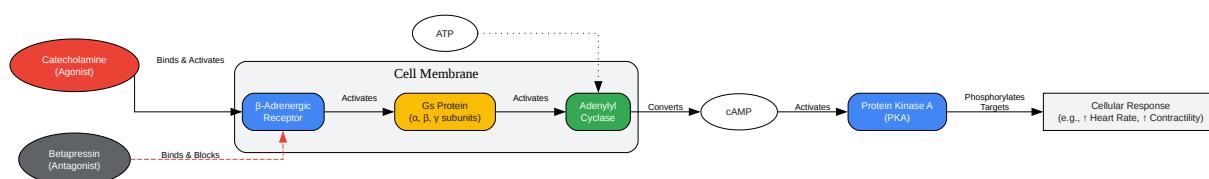
epinephrine and norepinephrine.[6] The primary therapeutic effect in hypertension is achieved through the blockade of β_1 -receptors in the heart and kidneys.

In cardiac tissue, this antagonism leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect).[7] In the kidneys, β_1 -receptor blockade inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system. This leads to reduced vasoconstriction and decreased renal reabsorption of water, contributing to a lowering of blood pressure.[2]

Penbutolol also exhibits intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β -adrenergic receptors.[1][4] This partial agonism may help to prevent excessive bradycardia.[2]

Signaling Pathways

The primary signaling pathway affected by Penbutolol is the Gs protein-coupled receptor cascade initiated by catecholamine binding to β -adrenergic receptors. Penbutolol, as an antagonist, blocks this pathway.



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Figure 1: Simplified β -Adrenergic Receptor Signaling Pathway and the Antagonistic Action of Betapressin.

An alternative signaling pathway for some β -blockers involves β -arrestin. While the specific interaction of Penbutolol with the β -arrestin pathway is not extensively detailed in the provided

search results, it is a relevant area of research for this class of drugs.[\[8\]](#)

Quantitative Data

The following tables summarize key quantitative data for Penbutolol from various studies.

Table 1: Pharmacokinetic Parameters of Penbutolol

Parameter	Value	Study Population	Reference
Peak Plasma Concentration (Cmax)	268 ng/mL	Healthy Volunteers (40 mg single oral dose of L-penbutolol)	[9]
Time to Peak Plasma Concentration (Tmax)	0.9 hours	Healthy Volunteers (40 mg single oral dose of L-penbutolol)	[9]
Elimination Half-life (t _{1/2})	1.6 hours	Healthy Volunteers (40 mg single oral dose of L-penbutolol)	[9]
Total Clearance	15.9 mL/min/kg (L-isomer)	Healthy Volunteers	[9]
Total Clearance	43.7 mL/min/kg (D-isomer)	Healthy Volunteers	[9]
Bioavailability	Approx. 100%	General	[10]
Plasma Protein Binding	80-98%	General	[10]

Table 2: Pharmacodynamic Effects of Penbutolol in Hypertension

Parameter	Dosage	Change from Baseline	Study Population	Reference
Supine Diastolic Blood Pressure	10, 20, or 40 mg once daily for 6 weeks	Significant reduction vs. placebo ($p < 0.05$)	302 outpatients with mild to moderate hypertension	[11]
Supine Systolic Blood Pressure	20 mg/day	Significantly larger decline than 10 mg/day ($p < 0.05$)	302 outpatients with mild to moderate hypertension	[11]
Heart Rate	40 mg/day for 6 weeks	Decline of 7.2 beats/min (vs. 2.5 for placebo, $p < 0.05$)	302 outpatients with mild to moderate hypertension	[11]
Blood Pressure	83 +/- 19 mg daily	Fell from 180 +/- 21/112 +/- 8 mmHg to 154 +/- 25/94 +/- 14 mmHg	23 patients with primary hypertension	[12]

Table 3: In Vitro Binding Affinity

Parameter	Value	Comments	Reference
IC ₅₀ (β-adrenoceptor)	0.74 μM	For (+)-Penbutolol	[13]
Apparent Ki (β-adrenoceptor)	~40-70 ng/mL	In the presence of human plasma	[14]

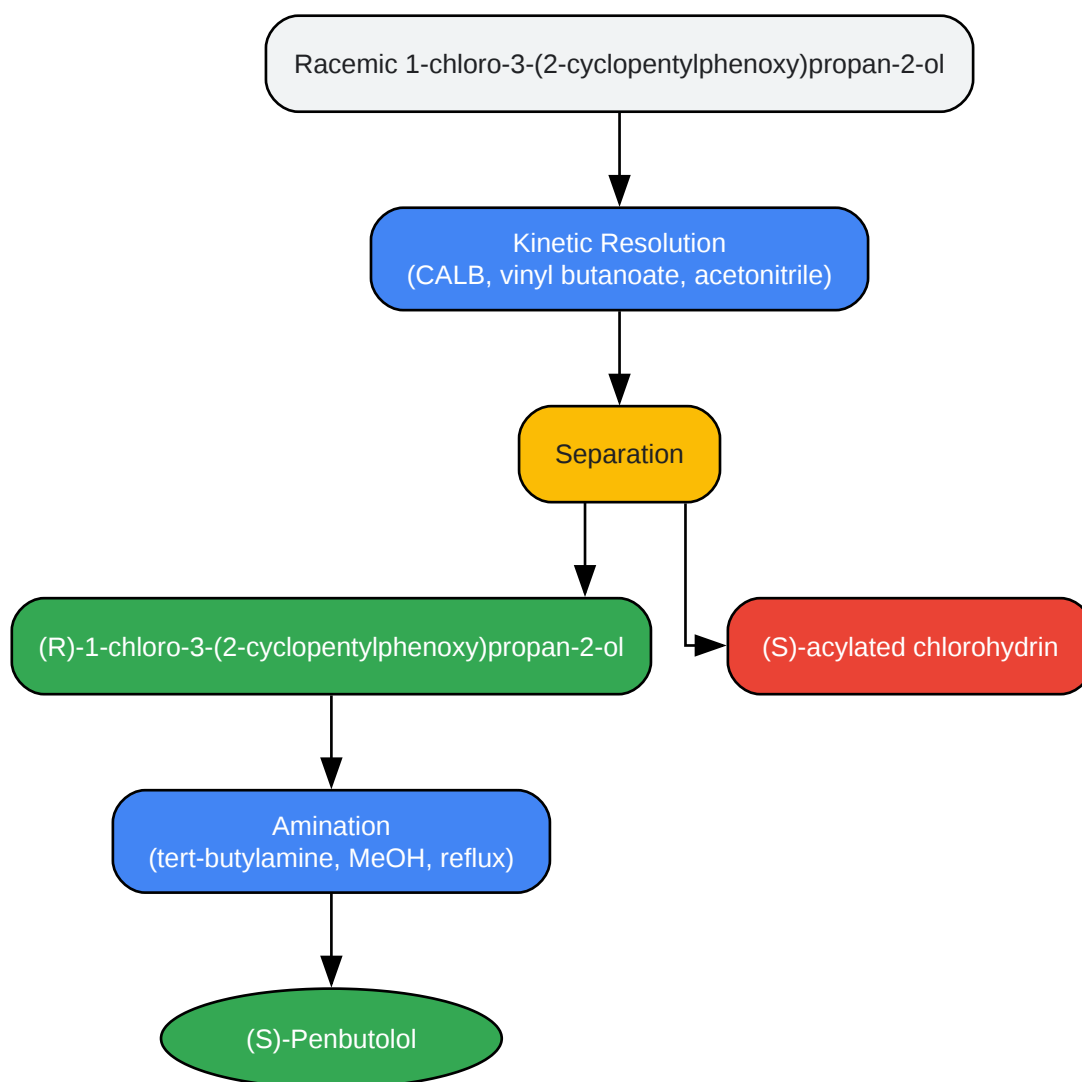
Experimental Protocols

Chemo-enzymatic Synthesis of (S)-Penbutolol

A green chemo-enzymatic protocol for the synthesis of enantiopure (S)-Penbutolol has been reported, achieving 99% enantiomeric excess and a 22% total yield.[15][16]

Key Steps:

- **Synthesis of Racemic Chlorohydrin:** The synthesis of the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, is a precursor step.[\[15\]](#)
- **Kinetic Resolution:** The transesterification of the racemic chlorohydrin is catalyzed by lipase B from *Candida antarctica* (CALB) using vinyl butanoate as the acyl donor in dry acetonitrile. This step selectively acylates one enantiomer, allowing for the separation of the desired (R)-chlorohydrin.[\[15\]](#)[\[16\]](#)
- **Amination:** The resulting (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol is reacted with tert-butylamine in methanol under reflux for 24 hours.[\[15\]](#)
- **Workup and Purification:** The product is concentrated, dissolved in ethyl acetate, washed with water, dried over anhydrous MgSO_4 , and the solvent is removed under reduced pressure to yield (S)-Penbutolol as a white solid.[\[15\]](#)



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Figure 2: Experimental workflow for the chemo-enzymatic synthesis of (S)-Penbutolol.

Clinical Trial Methodology Example: Dose-Response Study in Hypertension

Objective: To evaluate the dose-response relationship of once-daily Penbutolol in patients with mild to moderate hypertension.[11]

Study Design: Double-blind, multicenter study.[11]

Patient Population: 302 outpatients with untreated supine diastolic blood pressure between 95 and 115 mm Hg.[11]

Treatment Protocol:

- Patients were administered Penbutolol once daily in doses of 10, 20, or 40 mg for 6 weeks.
- A placebo group was included for comparison.[\[11\]](#)

Endpoints:

- Mean declines from baseline in supine diastolic and systolic blood pressure.
- Decline in mean heart rate.[\[11\]](#)

Conclusion

Betapressin (Penbutolol) is a well-characterized non-selective β -blocker with established efficacy in the treatment of hypertension. Its molecular structure and mechanism of action via the β -adrenergic signaling pathway are well understood. The provided quantitative data from pharmacokinetic and pharmacodynamic studies offer valuable insights for researchers and drug development professionals. Furthermore, the detailed experimental protocol for its enantioselective synthesis highlights modern approaches in pharmaceutical chemistry. This technical guide serves as a comprehensive resource for understanding the core scientific principles of **Betapressin**.

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